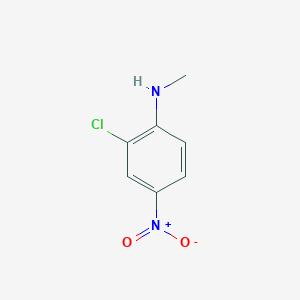

2-Chloro-N-methyl-4-nitroaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAAOEAESNGEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509674 | |

| Record name | 2-Chloro-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6085-92-3 | |

| Record name | 2-Chloro-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Nitroaniline Compounds in Modern Organic Chemistry

Nitroaniline compounds are derivatives of aniline (B41778) that contain one or more nitro (–NO₂) functional groups attached to the aromatic ring. Their structure is fundamental to their chemistry, combining the electron-donating properties of the amino group (–NH₂) with the powerful electron-withdrawing nature of the nitro group. This electronic interplay governs their reactivity, making them versatile building blocks in modern organic synthesis.

The position of the nitro group relative to the amino group gives rise to different isomers, such as 2-nitroaniline, 3-nitroaniline (B104315), and 4-nitroaniline (B120555), each with distinct physical and chemical properties. wikipedia.orgwikipedia.org For instance, the direct nitration of aniline is complex because the amino group can be easily protonated, altering its directing effect. wikipedia.org Therefore, protective strategies are often required to achieve the desired substitution pattern, a common challenge and area of study in the synthesis of these molecules. wikipedia.orgchempanda.com

In contemporary organic chemistry, nitroanilines are highly valued as key intermediates. Their functional groups allow for a wide range of chemical transformations. The nitro group can be readily reduced to form an amino group, leading to the synthesis of diamines, which are precursors to polymers and other complex molecules. wikipedia.org The amino group can undergo diazotization, a reaction that converts it into a highly reactive diazonium salt, which is a gateway to synthesizing a vast number of other substituted aromatic compounds. wikipedia.org This reactivity makes nitroanilines indispensable in the production of a wide array of commercial products, including dyes, pigments, pharmaceuticals, and agrochemicals. chempanda.comindustryarc.com

Significance and Emerging Research Trajectories of 2 Chloro N Methyl 4 Nitroaniline

2-Chloro-N-methyl-4-nitroaniline is a polysubstituted aromatic amine whose importance has grown, particularly within the pharmaceutical industry. Its specific substitution pattern—a chloro group at position 2, a methylamino group at position 1, and a nitro group at position 4—makes it a valuable and specialized intermediate.

The primary significance of this compound lies in its role as a key building block in the synthesis of complex pharmaceutical agents. A notable example is its use in the preparation of intermediates for the drug Nintedanib. google.comsimsonpharma.com Nintedanib is a medication used for the treatment of certain types of lung diseases, and the efficient synthesis of its core structure is a subject of ongoing research. A patent highlights a novel synthetic route to an acetamide (B32628) derivative, 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, which is a direct precursor in the Nintedanib synthesis, starting from p-nitroaniline. google.com This underscores an emerging research trajectory focused on developing mild, efficient, and scalable production methods for high-value pharmaceutical intermediates derived from this class of compounds.

Research related to its parent compound, 2-chloro-4-nitroaniline (B86195), also provides insight into potential research directions. This related molecule is a crucial intermediate for manufacturing dyes, pigments, and the molluscicide niclosamide. plos.orgarchivemarketresearch.com Studies on 2-chloro-4-nitroaniline have explored its environmental biodegradation pathways and its analysis in various matrices using techniques like High-Performance Liquid Chromatography (HPLC). plos.orgsielc.com These areas suggest that future research on N-methylated derivatives like this compound could also involve investigations into their environmental fate and the development of advanced analytical methods for quality control and monitoring. Furthermore, the broader class of nitroaniline derivatives is being explored for applications in materials science, including the development of organic electronic devices. archivemarketresearch.com

Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6085-92-3 | nih.gov |

| Molecular Formula | C₇H₇ClN₂O₂ | nih.gov |

| Molecular Weight | 186.6 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | Benzenamine, 2-chloro-N-methyl-4-nitro- | nih.gov |

Historical Development of Research on Substituted Nitroaromatic Amines

Chemical Synthesis Pathways for 2-Chloro-N-methyl-4-nitroaniline

The preparation of this compound can be achieved through several distinct synthetic strategies, primarily involving the precise introduction of nitro, chloro, and N-methyl substituents onto an aniline framework.

Nitration Protocols for N-Methylated Chloroanilines

Direct nitration of an N-methylated chloroaniline precursor is a viable, though nuanced, pathway. The synthesis typically starts with a compound like N-methyl-2-chloroaniline. The nitration is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), usually generated from a mixture of concentrated nitric acid and sulfuric acid, attacks the aromatic ring. nih.gov

The directing effects of the existing substituents—the chloro and N-methylamino groups—are critical. The N-methylamino group is a powerful activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. Due to steric hindrance from the bulky N-methylamino and chloro groups at the ortho positions, the incoming nitro group is predominantly directed to the para position relative to the N-methylamino group, yielding this compound. To avoid side reactions like oxidation and to control regioselectivity, the amino group is often protected (e.g., by acetylation) before nitration, followed by deprotection. rsc.org

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) offers an alternative and widely applicable route. This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group. nih.gov

In a typical synthesis, a substrate like 2,4-dinitrochlorobenzene is treated with methylamine. The strong electron-withdrawing effects of the two nitro groups make the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by the nucleophilic methylamine. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding N-methyl-2,4-dinitroaniline. While this specific example yields a dinitro compound, the principle is fundamental to synthesizing related structures. A similar strategy can be employed where one nitro group and a halogen activate the ring for substitution by methylamine. google.com

N-Methylation Strategies for Nitrochloroanilines

This approach begins with a pre-existing nitrochloroaniline, most commonly 2-chloro-4-nitroaniline (B86195), and introduces the methyl group in a subsequent step. Direct N-methylation of the primary amino group can be achieved using various methylating agents.

One common method involves reacting 2-chloro-4-nitroaniline with formaldehyde (B43269) or paraformaldehyde in the presence of sulfuric acid. This process facilitates the N-monomethylation of the primary amine to yield the desired product. google.com Another strategy involves a two-step sequence where p-nitroaniline is first subjected to an acyl chlorination reaction, followed by a methylation reaction using a methylating agent like dimethyl sulfate (B86663) under basic conditions to obtain the N-methylated product. google.com This sequence can be adapted for chlorinated analogs. A patent describes a process starting with p-nitroaniline, which undergoes acylation with a chloroacetic agent, followed by methylation to produce 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, a closely related intermediate. google.com

Interactive Table: Comparison of Synthetic Strategies

| Strategy | Starting Material Example | Key Reagents | Key Intermediate | Advantages/Disadvantages |

|---|---|---|---|---|

| Nitration | N-methyl-2-chloroaniline | HNO₃, H₂SO₄ | - | Direct but can lead to isomers; may require protection/deprotection steps. rsc.org |

| Nucleophilic Substitution | 2,4-Dinitrochlorobenzene | Methylamine (CH₃NH₂) | Meisenheimer Complex | Good for highly activated rings; reaction conditions can be controlled. nih.gov |

| N-Methylation | 2-chloro-4-nitroaniline | Formaldehyde, H₂SO₄ or Dimethyl Sulfate | Acylated intermediate (optional) | Avoids handling of potent nitrating agents directly on the final framework. google.comgoogle.com |

Mechanistic Insights into this compound Reactions

The chemical reactivity of this compound is largely dictated by its functional groups: the reducible nitro group and the substitutable chlorine atom.

Nitro Group Reduction Mechanisms

The nitro group of this compound is readily reducible to an amino group, a transformation central to its use as an intermediate, particularly in dye synthesis. The reduction of aromatic nitro compounds can proceed through several mechanisms, often involving a series of intermediates. orientjchem.org

The classical Haber mechanism describes a stepwise reduction pathway. rsc.org The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), then to a hydroxylamino group (Ar-NHOH), and finally to the amino group (Ar-NH₂). orientjchem.orgresearchgate.net This conversion is typically achieved through one of two main routes:

Catalytic Hydrogenation: This is a common industrial method where the compound is treated with hydrogen gas in the presence of a metal catalyst. rsc.org Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are highly effective. The reaction proceeds through the sequential addition of hydrogen molecules across the nitrogen-oxygen bonds. orientjchem.orgresearchgate.net

Metal-Acid Reduction: The use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid) is a classic laboratory and industrial method. rsc.org For instance, iron powder in an acidic solution is a cost-effective reagent for this transformation.

The reduction can also occur via one- or two-electron transfer processes. A one-electron transfer initially forms a nitro anion radical, which can be further reduced. A two-electron transfer can directly yield the nitroso derivative. researchgate.net

Halogen Atom Substitution Reactions

The chlorine atom on the this compound ring is activated towards nucleophilic substitution due to the strong electron-withdrawing effect of the nitro group at the para position. This makes the carbon atom to which the chlorine is attached electrophilic and susceptible to attack by nucleophiles.

This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the chloride ion under appropriate conditions, which may include elevated temperatures. science-revision.co.uk The rate of this substitution is influenced by several factors:

Leaving Group Ability: The strength of the carbon-halogen bond is a key factor. While fluorine is the most electronegative, the C-F bond is very strong. The bond strength decreases down the group (C-Cl > C-Br > C-I), making iodides generally the most reactive leaving groups in many nucleophilic substitutions. libretexts.orglibretexts.org

Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction.

Solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

These substitution reactions allow for the introduction of a wide variety of functional groups in place of the chlorine atom, further extending the synthetic utility of this compound as a versatile chemical building block.

Oxidative Transformations and Pathways

While direct oxidative studies on this compound are not extensively documented in the reviewed literature, research on the closely related compound 2-Chloro-4-nitroaniline (2-C-4-NA) provides significant insights into potential oxidative pathways. The aerobic degradation of 2-C-4-NA has been successfully demonstrated using Rhodococcus sp. strain MB-P1, which can utilize the compound as a sole source of carbon, nitrogen, and energy. nih.govplos.org

The metabolic pathway is initiated by an oxidative hydroxylation, a reaction catalyzed by a flavin-dependent monooxygenase. nih.govplos.org This initial step removes the nitro group and results in the formation of 4-amino-3-chlorophenol (B108459) (4-A-3-CP). nih.govplos.org Subsequent degradation of this intermediate proceeds via a dioxygenase-mediated transformation, leading to the terminal aromatic intermediate, 6-chlorohydroxyquinol (6-CHQ). nih.govplos.org This process involves the release of nitrite (B80452), chloride ions, and ammonia. plos.org

These findings on 2-C-4-NA suggest that a similar oxidative de-nitration followed by ring cleavage could be a plausible transformation pathway for its N-methylated counterpart, likely involving similar enzymatic systems.

Table 1: Metabolic Intermediates in the Degradation of 2-Chloro-4-nitroaniline

| Initial Compound | Enzyme/Reaction Type | Intermediate 1 | Enzyme/Reaction Type | Intermediate 2 |

|---|

Acyl Chlorination Processes in Related Amide Syntheses

Acyl chlorination is a fundamental process in the synthesis of amides, including those structurally related to this compound. The synthesis of the related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, a key intermediate for the pharmaceutical agent Nintedanib, prominently features this reaction. google.com The process starts with p-nitroaniline, which undergoes an acyl chlorination reaction with a chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide. This intermediate is then methylated to yield the final product. google.com

The direct acylation of nitroanilines presents challenges due to the poor nucleophilicity of the aromatic amino group, which is significantly deactivated by the electron-withdrawing nitro group. nih.gov Standard coupling methods often result in unsatisfactory yields. nih.gov Despite these challenges, N-chloroacetylation of various anilines and amines has been achieved efficiently using chloroacetyl chloride. tandfonline.com Research has shown that even with the high reactivity of acid chlorides and their tendency to hydrolyze in water, N-acylation can be performed successfully under controlled, near-neutral aqueous conditions. tandfonline.comresearchgate.net

The reaction between an acyl chloride and a primary amine, such as a substituted aniline, typically proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate, which then collapses to form the amide and hydrogen chloride. libretexts.org To drive the reaction to completion, a base is often used to neutralize the HCl byproduct. libretexts.org

Table 2: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide (B32628) via Acyl Chlorination

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Yield | Purity |

|---|

Catalytic Approaches in this compound Synthesis and Reactions

Catalysis plays a crucial role in the synthesis of this compound and its precursors. For instance, the synthesis of 2-chloro-4-nitroaniline from 3,4-dichloronitrobenzene (B32671) is achieved through an aminolysis reaction catalyzed by cuprous chloride in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. chemicalbook.com This high-temperature, high-pressure reaction yields the product with high purity. chemicalbook.com

In the synthesis of related nitroaniline derivatives, copper salts have also been employed. The synthesis of 4-methyl-2-nitroaniline (B134579) from N-(p-toluene)ethyl carbamate (B1207046) uses a copper salt catalyst and a nitroso-containing compound as the nitrating agent. patsnap.com

For amide bond formation, which is central to creating derivatives, various catalytic systems have been developed. Boronic acids have emerged as highly active catalysts for direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.org Another approach involves the use of phosphorus trichloride (B1173362) to improve acylation yield through a proposed phospho-azo mechanism. nih.gov More recently, a one-pot, three-step selenocarboxylate/azide amidation procedure has been shown to be effective for synthesizing aminoacyl-p-nitroanilines with high yields and tolerance for common protecting groups. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity is a critical consideration in the synthesis of substituted anilines like this compound, particularly during chlorination and nitration steps. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles. For example, the chlorination of 4-nitroaniline can lead to the formation of 2-chloro-4-nitroaniline as an intermediate, but can proceed to form 2,6-dichloro-4-nitroaniline (B1670479) if conditions are not controlled. prepchem.com

Similarly, the synthesis of isomers like 2-methyl-4-nitroaniline (B30703) and 2-methyl-6-nitroaniline (B18888) from 2-methylaniline involves acetylation, nitration, and deacetylation, with the ratio of isomers highlighting the challenge of achieving high positional selectivity. The synthesis of 2-chloro-4-nitro-6-methylaniline is achieved through the regioselective chlorination of 2-methyl-4-nitroaniline using agents like t-butylhypochlorite in a neutral medium. googleapis.com This demonstrates that careful choice of reagents and conditions can control the position of substitution on a deactivated aniline ring.

As this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis unless a chiral catalyst is used to induce atropisomerism, or if it is used as a precursor in the synthesis of a chiral molecule.

Development of Novel Synthetic Analogues and Derivatives

This compound serves as a building block for more complex molecules and novel derivatives. A significant application is in the synthesis of intermediates for pharmaceuticals. For example, the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a key intermediate in the synthesis of Nintedanib. google.com

Researchers have synthesized various analogues by modifying the core structure. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were prepared for evaluation as antidiabetic agents. nih.gov The synthesis involved converting 2-chloro-4-nitrobenzoic acid into its corresponding sulfonyl chloride, followed by reaction with p-chloroaniline, activation with thionyl chloride, and final condensation with various amines and anilines. nih.gov

Other synthetic transformations include the deamination of the related 2-chloro-4-nitro-6-methylaniline to produce 3-chloro-5-nitrotoluene. googleapis.com This reaction proceeds via diazotization followed by reduction. googleapis.comgoogle.com Furthermore, N-chloroanilines can be used to synthesize heterocyclic structures; for example, 4-nitro-N-chloroaniline reacts with methylthio-2-propanone to form an azasulfonium salt, which can be cyclized to produce 2-methyl-3-methylthio-5-nitroindole. prepchem.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-nitroaniline (2-C-4-NA) |

| 4-amino-3-chlorophenol (4-A-3-CP) |

| 6-chlorohydroxyquinol (6-CHQ) |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide |

| p-Nitroaniline |

| 2-chloro-N-p-nitrophenylacetamide |

| Nintedanib |

| 3,4-Dichloronitrobenzene |

| Tetrabutylammonium bromide |

| 4-methyl-2-nitroaniline |

| N-(p-toluene)ethyl carbamate |

| 2,6-dichloro-4-nitroaniline |

| 2-methyl-6-nitroaniline |

| 2-methylaniline |

| 2-chloro-4-nitro-6-methylaniline |

| t-butylhypochlorite |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 2-chloro-4-nitrobenzoic acid |

| p-chloroaniline |

| 3-chloro-5-nitrotoluene |

| 4-nitro-N-chloroaniline |

Vibrational Spectroscopic Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

The FT-IR spectrum of this compound and related compounds reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. researchgate.netiucr.org For primary aromatic amines, the N-H stretching frequencies are typically observed in the 3300-3500 cm⁻¹ region. researchgate.net In a study of the related compound 2-chloro-4-nitroaniline, the N-H stretching vibrations were assigned to bands in this range. researchgate.net The nitro group (NO₂) also exhibits distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the NO₂ group are strong indicators of its presence. For 2-chloro-4-nitroaniline, the NO₂ symmetric stretching vibration was observed as a very strong band at 1305 cm⁻¹ in the FT-Raman spectrum and calculated to be at 1312 cm⁻¹. researchgate.net The corresponding asymmetric stretching vibration was identified with a very strong FTIR band at 1529 cm⁻¹ and at 1540 cm⁻¹ in the FT-Raman spectrum. researchgate.net

The in-plane and out-of-plane bending vibrations of the N-H group in 4-chloro-2-nitroaniline (B28928) have been identified, with scissoring and rocking modes appearing at 1628 cm⁻¹ and 921 cm⁻¹ respectively, and the out-of-plane bending at 801 cm⁻¹. researchgate.net Furthermore, C-H in-plane and out-of-plane bending vibrations are typically found in the 1300-1000 cm⁻¹ and 900-667 cm⁻¹ regions, respectively. researchgate.net The C-Cl stretching vibrations generally produce bands in the 710–505 cm⁻¹ range. globalresearchonline.net

Table 1: Experimental FT-IR Vibrational Frequencies for Related Nitroaniline Compounds.

| Vibrational Mode | 2-chloro-4-nitroaniline (cm⁻¹) | 4-chloro-2-nitroaniline (cm⁻¹) (Crystal) |

|---|---|---|

| N-H Asymmetric Stretch | 3488 | - |

| N-H Symmetric Stretch | 3374 | - |

| N-H Scissoring | - | 1628 |

| N-H Rocking | - | 921 |

| N-H Out-of-plane Bending | - | 801 |

| NO₂ Asymmetric Stretch | 1529 | - |

| NO₂ Symmetric Stretch | - | - |

Data compiled from multiple sources. researchgate.netresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy and Molecular Vibrations

FT-Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations. iucr.org For 2-chloro-4-nitroaniline, the FT-Raman spectrum was recorded in the 4000-100 cm⁻¹ range. researchgate.net Key vibrations observed in the Raman spectrum of related compounds include the NO₂ symmetric stretching vibration, which appears as a very strong band at 1305 cm⁻¹ for 2-chloro-4-nitroaniline. researchgate.net The NO₂ asymmetric stretch was also observed in the FT-Raman spectrum at 1540 cm⁻¹. researchgate.net The region between 1500-1000 cm⁻¹ in the Raman spectrum is typically characterized by ring stretching and C-H bending modes. researchgate.net For 4-chloro-2-nitroaniline, C-Cl group vibrations were confirmed by bands at 584 cm⁻¹ and 318 cm⁻¹ in the Raman spectrum. researchgate.net

Table 2: Experimental FT-Raman Vibrational Frequencies for Related Nitroaniline Compounds.

| Vibrational Mode | 2-chloro-4-nitroaniline (cm⁻¹) | 4-chloro-2-nitroaniline (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | - | - |

| N-H Symmetric Stretch | - | - |

| NO₂ Asymmetric Stretch | 1540 | - |

| NO₂ Symmetric Stretch | 1305 | - |

| C-Cl Stretch | - | 584, 318 |

Data compiled from multiple sources. researchgate.netresearchgate.net

Normal Coordinate Analysis and Band Assignment Methodologies

To accurately assign the observed vibrational bands to specific molecular motions, normal coordinate analysis (NCA) is often employed. nih.gov This theoretical approach, frequently utilizing methods like Wilson's FG matrix, helps to correlate experimental frequencies with calculated vibrational modes. nih.gov For related molecules like 2-chloro-4-methylaniline (B104755) and 2-chloro-6-methylaniline, vibrational assignments have been carried out using data from both FT-IR and FT-Raman spectroscopy. nih.gov Computational methods, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311G(d,p), are used to calculate optimized geometries and harmonic vibrational frequencies. researchgate.net These theoretical calculations provide a basis for the assignment of experimental bands and have shown good agreement with experimental data for similar compounds. nih.gov Potential Energy Distribution (PED) analysis is also a valuable tool for investigating reliable vibrational assignments. researchgate.net

Electronic Spectroscopy and Charge Transfer Characteristics

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is instrumental in understanding the electronic structure and transitions within this compound. The absorption of UV and visible light promotes electrons from lower to higher energy orbitals, providing insights into the molecule's electronic properties and potential for intramolecular charge transfer.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of nitroaniline derivatives is characterized by absorption bands that correspond to electronic transitions within the molecule. For instance, the UV-Vis absorption spectrum of 4-nitroaniline shows a characteristic absorption peak. researchgate.net The solvent can influence the position and intensity of these absorption bands. The UV-Vis absorption spectra of compounds like 3-(4-fluorobenzoyl) propionic acid have been recorded in ethanol (B145695) and water solutions in the range of 190–400 nm. researchgate.net The NIST WebBook provides UV/Visible spectral data for 2-chloro-4-nitroaniline. nist.gov The reduction of nitroaromatic compounds can be monitored by observing changes in their UV-Vis absorption spectra. researchgate.net For example, the reduction of 4-nitroaniline is tracked by recording the absorbance at 380 nm. taylorandfrancis.com

Table 3: UV-Vis Absorption Maxima (λmax) for Related Nitroaniline Compounds.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 4-nitroaniline | Water | ~380 |

| 2-nitroaniline | - | 412 |

| 4-methyl-2-nitroaniline | - | - |

| 4-methoxy-2-nitroaniline | - | - |

Data compiled from multiple sources. researchgate.nettaylorandfrancis.comresearchgate.net

Analysis of Electronic Transitions and Intramolecular Charge Transfer Phenomena

The electronic transitions observed in the UV-Vis spectra of molecules like this compound are often associated with intramolecular charge transfer (ICT). This phenomenon involves the transfer of electron density from an electron-donating group to an electron-accepting group within the same molecule upon photoexcitation. In this compound, the amino or N-methylamino group acts as an electron donor, while the nitro group serves as a strong electron acceptor. The presence of these groups on the benzene (B151609) ring facilitates ICT.

Theoretical calculations, such as those determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding ICT. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical activity and the energy required for electronic excitation. researchgate.net A smaller HOMO-LUMO energy gap suggests a more facile charge transfer interaction within the molecule. researchgate.net For 2-chloro-4-nitroaniline, the HOMO-LUMO energy gap has been calculated, and the analysis of these frontier orbitals helps to explain the charge transfer interactions. researchgate.net The electronic absorption spectra of related molecules like 2-methyl-4-nitroaniline have been simulated to rationalize their linear and nonlinear optical responses, which are closely linked to ICT. researchgate.net These simulations have shown that the dominant excited states often possess a significant intramolecular charge transfer character. researchgate.net

Exploration of Nonlinear Optical (NLO) Properties in Nitroaniline Systems

Nitroaniline derivatives are a significant class of organic materials extensively studied for their exceptional nonlinear optical (NLO) properties. sphinxsai.com These properties arise from the molecular structure, which typically features a π-conjugated system substituted with electron-donating and electron-accepting groups. google.com This arrangement facilitates intramolecular charge transfer, leading to a large molecular hyperpolarizability (β), a key factor for second-order NLO effects. google.com The potential of these materials for applications in frequency doubling, optical mixing, and parametric oscillation drives the research into new and novel organic composite materials. google.comstet.edu.in

In a specific study on this compound, a crystal was grown and characterized for its NLO properties. The nonlinear coefficient was calculated to be 0.8381 at 6.81 pm/V. stet.edu.in The birefringence, a measure of the anisotropy of a material, was determined to be 1.02, indicating a non-uniform spatial distribution of properties within the crystal. stet.edu.in Such organic crystals are valued for their potential in fabricating hi-tech opto-electronic devices. stet.edu.in For context, related compounds like 4-chloro-2-nitroaniline have demonstrated a second harmonic generation (SHG) efficiency three times greater than that of the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). sphinxsai.com Similarly, N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) also exhibit outstanding NLO properties. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a fundamental tool for the elucidation of molecular structures. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment within a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for this compound is not widely published, the expected spectrum can be inferred from closely related compounds. The spectrum would feature distinct signals for the aromatic protons and the N-methyl protons.

The aromatic region would show three protons on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating N-methylamino group, as well as the chloro substituent. For comparison, in the parent compound 2-chloro-4-nitroaniline, aromatic protons are observed. nih.gov In N-methyl-4-nitroaniline, aromatic protons appear at δ 8.02 ppm and δ 6.61 ppm, with the N-H proton signal around δ 7.32 ppm. chemicalbook.com The N-methyl group protons in N-methyl-4-nitroaniline show a signal at approximately δ 2.81 ppm. chemicalbook.com For this compound, the N-methyl protons would likely appear as a doublet (if coupled to the N-H proton) or a singlet in a similar region, shifted by the electronic effects of the adjacent chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Based on Analogous Compounds

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | ~8.0 - 8.2 | d | Proton adjacent to the nitro group. |

| Aromatic-H | ~7.0 - 7.3 | dd | Proton between chloro and nitro groups. |

| Aromatic-H | ~6.7 - 6.9 | d | Proton adjacent to the amino group. |

| NH | Variable | br s | Position dependent on solvent and concentration. |

| N-CH₃ | ~2.8 - 3.0 | d or s | Influenced by coupling to NH proton. |

Note: This table is predictive and based on data from structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons and one for the methyl carbon. The positions of the aromatic carbon signals are heavily influenced by the substituents. The carbon attached to the nitro group (C4) would be significantly downfield, while the carbons bearing the amino (C1) and chloro (C2) groups would also show characteristic shifts.

For the parent amine, 2-chloro-4-nitroaniline, experimental ¹³C NMR data is available. chemicalbook.com In related nitroaniline derivatives, the carbon attached to the nitro group typically appears around 139-155 ppm, while the carbon attached to the amino group is found in the range of 145-152 ppm. acs.orgresearchgate.net The methyl carbon would be expected to appear significantly upfield, characteristic of an sp³-hybridized carbon attached to a nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Based on Analogous Compounds

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1 (C-NHCH₃) | ~148 - 152 | Attached to the amino group. |

| C2 (C-Cl) | ~120 - 125 | Attached to the chloro group. |

| C3 | ~125 - 130 | Aromatic CH. |

| C4 (C-NO₂) | ~139 - 143 | Attached to the nitro group. |

| C5 | ~112 - 116 | Aromatic CH. |

| C6 | ~110 - 114 | Aromatic CH. |

| N-CH₃ | ~30 - 35 | Methyl carbon. |

Note: This table is predictive and based on data from structurally similar compounds.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating molecular properties that can be difficult to measure experimentally. Techniques like Density Functional Theory (DFT) and ab initio methods provide deep insights into the geometric, electronic, and energetic characteristics of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying nitroaniline derivatives due to its balance of accuracy and computational cost. acs.orgscispace.com DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. stet.edu.inscispace.com

Ab Initio Quantum Chemical Methods for Energetic and Electronic Properties

Ab initio quantum chemical methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for determining energetic and electronic properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) are used to obtain reliable data on interaction energies and electronic excitations.

In studies of related nitroaniline systems, ab initio methods have been applied to understand dimerization energies, accounting for effects like van der Waals forces that are critical in molecular stacking. scispace.com The supermolecule approach, sometimes using time-dependent Hartree-Fock (an ab initio method), can be employed to study the linear and second-order nonlinear susceptibilities of molecular clusters, assessing how crystal packing affects these properties. researchgate.net These methods are also used to simulate electronic absorption spectra, which helps in rationalizing the linear and nonlinear optical responses of materials like 2-methyl-4-nitroaniline. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of a molecule. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer.

While specific experimental or theoretical HOMO-LUMO energy values for this compound are not extensively detailed in the available literature, analysis of the closely related compound 2-chloro-4-nitroaniline (2Cl4NA) provides significant insight into the expected electronic behavior. Computational studies on 2Cl4NA using Density Functional Theory (DFT) have been performed to calculate its electronic properties. researchgate.net These calculations show that the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) on the aromatic ring facilitates intramolecular charge transfer. researchgate.net

Ionization Potential (I): The energy required to remove an electron from the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the LUMO (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η ≈ (ELUMO - EHOMO)/2). Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system (μ ≈ (EHOMO + ELUMO)/2).

Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons (ω = μ²/2η).

For the analogous compound 2-chloro-4-nitroaniline , these parameters have been calculated, providing a model for understanding the reactivity of the N-methylated derivative. researchgate.net The addition of a methyl group to the nitrogen atom in this compound is expected to slightly increase the electron-donating ability of the amino group, which could lead to a modest reduction in the HOMO-LUMO gap compared to its non-methylated counterpart, thereby enhancing its reactivity and charge transfer characteristics.

| Parameter | Value (a.u.) | Description |

|---|---|---|

| EHOMO | -0.24406 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.08751 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 0.15655 | Energy difference between HOMO and LUMO |

Electrostatic Potential Surface Analysis for Molecular Interactions

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for analyzing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For aromatic compounds like this compound, the MEP surface reveals the influence of various substituents on the ring's electron density. The nitro group (-NO₂) is a strong electron-withdrawing group, creating a significant region of positive potential (blue) around it. Conversely, the N-methylamino group (-NHCH₃) is an electron-donating group, leading to a negative potential (red) localized near the nitrogen atom. The chlorine atom, being electronegative, also influences the potential map.

This charge distribution is crucial for understanding intermolecular interactions, particularly hydrogen bonding. The negative potential around the oxygen atoms of the nitro group and the nitrogen of the amino group makes them potential hydrogen bond acceptors. The hydrogen atom of the N-methylamino group would exhibit a positive potential, making it a hydrogen bond donor. These insights are critical for predicting how the molecule will pack in a crystal lattice and interact with other molecules, such as solvents or biological receptors.

While a specific MEP map for this compound is not available, analyses of related nitroaniline derivatives confirm this general pattern. The delocalization of chemical potential across the molecule, influenced by the competing effects of the donor and acceptor groups, dictates its dielectric properties and interaction profile.

Relaxed Potential Energy Surface (rPES) Studies on Conformational Dynamics

Relaxed Potential Energy Surface (rPES) scanning is a computational method used to explore the conformational flexibility of a molecule and determine the energy barriers associated with the rotation of specific bonds or functional groups. uni-muenchen.deq-chem.com In this technique, a specific dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. researchgate.netreadthedocs.io The resulting plot of energy versus the dihedral angle reveals the most stable conformations (energy minima) and the transition states between them (energy maxima).

For this compound, key rotational dynamics would include the rotation of the N-methylamino group and the nitro group around their respective bonds to the benzene ring. The planarity of these groups with the aromatic ring is crucial for an effective π-conjugation system, which influences the molecule's electronic and optical properties. The rPES scan can quantify the energy penalty for twisting these groups out of the plane.

Direct rPES studies on this compound are not prominently featured in current literature. However, theoretical calculations have been performed on the cation of the closely related compound, 2-chloro-4-nitroanilinium (H2Cl4na⁺) , to investigate the rotational energy barrier of its nitro group. researchgate.netiucr.org This study provides a valuable reference for the type of information gained from an rPES analysis. The results indicated a specific energy barrier for the rotation, highlighting the energy required to disrupt the conjugation between the nitro group and the aromatic ring.

| Rotational Group | Calculated Energy Barrier (kcal/mol) | Significance |

|---|---|---|

| Nitro Group (-NO₂) | 4.6 | Represents the energy required for a 90° rotation relative to the benzene ring. |

This analysis for the 2-chloro-4-nitroanilinium cation revealed a rotational barrier of 4.6 kcal/mol for the nitro group. researchgate.net Such a value indicates a significant degree of rotational freedom at room temperature. For the neutral, N-methylated target molecule, similar rPES studies would be essential to fully characterize its conformational preferences and the dynamic interplay between its functional groups, which ultimately governs its macroscopic properties.

Environmental Behavior and Bioremediation of 2 Chloro N Methyl 4 Nitroaniline and Analogs

Environmental Release and Distribution Pathways

2-Chloro-4-nitroaniline (B86195) (2-C-4-NA) is a synthetic nitroaromatic compound primarily used as an intermediate in the manufacturing of various commercial products, including dyes, pharmaceuticals, and corrosion inhibitors. nih.gov A significant application is in the synthesis of niclosamide, a molluscicide used to control snails. nih.gov Its release into the environment can occur through industrial wastewater streams from production facilities. nih.gov Furthermore, 2-C-4-NA has been identified as a photolytic breakdown product of niclosamide, suggesting a secondary pathway for its environmental introduction. nih.gov

Microbial Degradation Mechanisms

The biodegradation of 2-C-4-NA and its analogs is a key process in their environmental remediation. Microorganisms have evolved distinct strategies to break down these compounds under different oxygenic conditions.

Research into the aerobic biodegradation of 2-C-4-NA has been conducted; however, a key study elucidating a specific pathway by Rhodococcus sp. strain MB-P1 was later retracted due to data fabrication. This has created a significant knowledge gap regarding the definitive aerobic mechanisms. The information below summarizes the pathways proposed in the retracted literature, which should be viewed with caution as they are considered unsubstantiated.

The initial step in the proposed aerobic degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 was described as a denitration reaction catalyzed by a flavin-dependent monooxygenase. nih.govplos.org This type of enzymatic reaction would remove the nitro group from the aromatic ring, a common strategy in the aerobic breakdown of nitroaromatic compounds. plos.org This initial action was said to result in the release of nitrite (B80452) ions into the medium. nih.govplos.org Subsequent steps would lead to the release of chloride ions, indicating a later dechlorination event. nih.gov

For the target compound, 2-Chloro-N-methyl-4-nitroaniline, a logical initial step in aerobic degradation would be N-demethylation, the removal of the methyl group from the amine. This process has been observed in the degradation of other N-methylated nitroaromatic compounds, such as N-methyl-4-nitroaniline (MNA). plos.org A retracted study on MNA degradation by a Pseudomonas species proposed that an N-demethylase enzyme catalyzed this initial step, producing formaldehyde (B43269) and the corresponding primary amine (4-nitroaniline). plos.org However, specific, validated studies on the N-demethylation of this compound are currently lacking.

Following the initial proposed denitration of 2-C-4-NA, the retracted studies reported the formation of several intermediary metabolites. The primary intermediate identified was 4-amino-3-chlorophenol (B108459) (an aminophenol). nih.govplos.org This compound was then reportedly transformed further through the action of a dioxygenase enzyme to form 6-chlorohydroxyquinol (a hydroxyquinol), which was described as the terminal aromatic intermediate before the ring was cleaved. nih.gov

In contrast to the uncertainty in aerobic pathways, validated research has elucidated anaerobic degradation mechanisms for 2-Chloro-4-nitroaniline (2-C-4-NA). Studies using Fe(III)-reducing bacteria isolated from contaminated sediment have revealed that the compound can be used as a sole source of carbon and nitrogen under anaerobic conditions. sci-hub.senih.gov Two distinct, parallel pathways have been identified in different bacterial species. sci-hub.senih.gov

In the bacterium Geobacter sp. KT7, the degradation is initiated by the transformation of the nitro group. The nitro group of 2-C-4-NA is reduced to an amino group, forming 2-chloro-1,4-diaminobenzene. This is followed by a dechlorination step, where the chlorine atom is removed from the aromatic ring. sci-hub.se

Data Tables

Table 1: Anaerobic Degradation Pathways of 2-Chloro-4-nitroaniline (Analog)

| Bacterial Strain | Initial Step | Key Intermediates | Final Identified Product | Reference |

| Geobacter sp. KT7 | Nitro group reduction | 2-chloro-1,4-diaminobenzene | Not specified | sci-hub.se |

| Thauera aromatica KT9 | Dechlorination | 4-nitroaniline (B120555) | Aniline (B41778) | sci-hub.senih.gov |

Table 2: List of Mentioned Chemical Compounds

Anaerobic Biodegradation Pathways

Reductive Transformation of Nitro Groups

Under anaerobic conditions, the initial and most common step in the biodegradation of nitroaromatic compounds is the reduction of the electron-withdrawing nitro group (-NO₂) to an amino group (-NH₂). mdpi.comnih.gov This transformation is catalyzed by nitroreductase enzymes, which can be oxygen-insensitive (Type I) or oxygen-sensitive (Type II). mdpi.com This reduction is a crucial detoxification step, as the resulting aromatic amines are generally less toxic and more biodegradable than their nitroaromatic precursors. mdpi.com

For instance, in the anaerobic degradation of the analog 2-chloro-4-nitroaniline (2-C-4-NA), the bacterium Geobacter sp. KT7 was shown to first transform the nitro group into an amino group, forming 2-chloro-1,4-diaminobenzene, before subsequent dechlorination. nih.govsci-hub.se This reductive pathway is a common strategy observed in various anaerobic bacteria, where the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino functionalities. nih.gov This process is not always part of a complete mineralization pathway for a single organism but often represents the initial transformation that makes the molecule susceptible to further breakdown by other members of a microbial consortium. mdpi.com

Anaerobic Dechlorination Mechanisms

The removal of chlorine substituents from the aromatic ring, known as dechlorination, is a critical step in the detoxification of chlorinated aromatic compounds. In anaerobic environments, this process typically occurs through reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. clu-in.org This reaction is often a form of "halo-respiration," where certain bacteria use chlorinated compounds as terminal electron acceptors for energy conservation. nih.govnih.gov

The order of nitro group reduction and dechlorination can vary depending on the specific microbial species and the compound's structure. For example, while Geobacter sp. KT7 reduces the nitro group of 2-C-4-NA first, the bacterium Thauera aromatica KT9 follows an alternative pathway by first dechlorinating the compound to produce 4-nitroaniline, which is then further metabolized. nih.govsci-hub.se This highlights that different anaerobic bacteria have evolved distinct enzymatic systems to attack the same pollutant. Complete dechlorination is essential for the full detoxification of these compounds, eventually leading to non-chlorinated intermediates that can enter central metabolic pathways. clu-in.orgresearchgate.net

Parallel Degradation Routes in Microbial Consortia

A clear example of parallel degradation is the anaerobic breakdown of 2-C-4-NA by a mixed culture of Geobacter sp. KT7 and Thauera aromatica KT9. nih.govsci-hub.se As mentioned, Geobacter initiates degradation via nitro group reduction, while Thauera begins with dechlorination. nih.govsci-hub.se These two parallel pathways converge to common, less toxic intermediates like 1,4-diaminobenzene and aniline, which can be further degraded. nih.govsci-hub.se The degradation rate of the mixed culture was found to be approximately 45% higher than that of the individual strains, demonstrating a synergistic relationship likely involving cross-feeding and nutrient sharing. nih.govsci-hub.se Similarly, a co-culture of Pseudomonas putida and a Rhodococcus sp. was shown to effectively mineralize chloronitrobenzenes, where the Pseudomonas strain performed the initial transformation and the Rhodococcus strain degraded the resulting intermediates. nih.govresearchgate.net

Identification and Characterization of Degrading Microbial Strains

Several bacterial genera have been identified for their remarkable ability to degrade chlorinated and nitroaromatic compounds. These microorganisms possess specialized enzymatic machinery to break down these recalcitrant pollutants, making them key players in bioremediation.

| Microbial Genus | Degradation Capability | Key Enzymes/Pathways | Reference(s) |

| Rhodococcus sp. | Aerobic degradation of 2-C-4-NA and other chloro- and nitro-substituted aromatics. | Flavin-dependent monooxygenase, Aniline dioxygenase, Modified ortho-cleavage pathway. | plos.org, nih.gov, acs.org, nih.gov |

| Pseudomonas sp. | Aerobic and anaerobic transformation of nitroaromatics and chloroaromatics. | Nitroreductase, Dioxygenases, Monooxygenases. | nih.gov, mdpi.com, nih.gov, dntb.gov.ua |

| Geobacter sp. | Anaerobic degradation of aromatic compounds, including 2-C-4-NA, coupled to Fe(III) reduction. | Reductive dechlorination and nitro group reduction. | nih.gov, sci-hub.se, nih.gov, tennessee.edu, nih.gov |

| Thauera aromatica | Anaerobic degradation of aromatic compounds, including 2-C-4-NA, under nitrate-reducing conditions. | Reductive dechlorination and nitro group reduction. | nih.gov, researchgate.net, sci-hub.se, koreascience.kr |

Rhodococcus sp. : This genus is known for its metabolic versatility, largely due to its large genome and plasmids that encode a wide array of catabolic enzymes. plos.org Rhodococcus sp. strain MB-P1 can utilize 2-C-4-NA as its sole source of carbon, nitrogen, and energy under aerobic conditions. plos.orgnih.govresearchgate.net The degradation is initiated by a flavin-dependent monooxygenase that removes the nitro group, followed by an aniline dioxygenase that acts on the subsequent intermediates. plos.orgresearchgate.net Other strains, like Rhodococcus imtechensis RKJ300, have been shown to degrade related compounds such as 2-chloro-4-nitrophenol. acs.org

Pseudomonas sp. : Members of the genus Pseudomonas are frequently isolated from contaminated environments and exhibit diverse degradative capabilities. dntb.gov.ua Pseudomonas putida HS12, for example, can transform chloronitrobenzenes via a partial reductive pathway. nih.govresearchgate.net Other strains can employ dioxygenases to initiate the breakdown of nitroaromatic compounds or monooxygenases to remove nitro groups from nitrophenols. mdpi.comnih.gov

Geobacter sp. : These bacteria are significant in anaerobic environments, particularly in subsurface sediments where they couple the oxidation of organic contaminants to the reduction of ferric iron (Fe(III)). nih.govtennessee.edunih.gov Geobacter metallireducens can metabolize a range of aromatic compounds. nih.govtennessee.edu Specifically, Geobacter sp. KT7 has been characterized for its ability to anaerobically degrade 2-C-4-NA by first reducing the nitro group and then dechlorinating the resulting intermediate. nih.govsci-hub.se

Thauera aromatica : This species is another key player in the anaerobic degradation of aromatic compounds, often under nitrate-reducing conditions. researchgate.netkoreascience.kr Thauera aromatica KT9, isolated from contaminated sediment, degrades 2-C-4-NA through a pathway that starts with dechlorination, followed by the removal of the nitro group. nih.govsci-hub.se

Bioremediation Strategies and Environmental Management

Harnessing the metabolic capabilities of microorganisms offers promising and cost-effective strategies for cleaning up environments contaminated with this compound and its analogs.

Soil Microcosm Studies for Biodegradation Assessment

Laboratory-scale soil microcosm studies are essential for evaluating the potential for in-situ bioremediation. These controlled experiments mimic environmental conditions and help determine the biodegradability of a contaminant, identify limiting factors, and assess the effectiveness of bioaugmentation (adding specialized microbes) or biostimulation (adding nutrients). acs.orgdtic.mil

For instance, soil microcosm studies with Rhodococcus imtechensis RKJ300 demonstrated its ability to effectively degrade a mixture of nitrophenols, including the related compound 2-chloro-4-nitrophenol, in contaminated soil. acs.org Such studies provide critical data on degradation rates and the formation of intermediate products under realistic conditions. They are a crucial step in bridging the gap between the discovery of a degrading strain in the lab and its practical application in the field, helping to predict the environmental fate of the pollutant and design effective remediation plans. acs.orgcswab.org

Application of Bioreactor Systems for Contaminant Removal

For treating contaminated wastewater from industrial sources, bioreactors offer a contained and highly controlled environment to optimize microbial degradation processes. mdpi.comnih.gov Various bioreactor configurations, such as sequencing batch reactors (SBRs) and membrane biofilm reactors (MBfRs), can be employed. mdpi.comnih.gov These systems allow for the maintenance of high densities of specific microbial consortia and the precise control of operational parameters like pH, temperature, and electron donor/acceptor availability.

A hydrogen-based membrane biofilm reactor (H₂-MBfR) has been successfully used to treat wastewater containing the chlorinated nitroaromatic antibiotic chloramphenicol. nih.govtongji.edu.cn In this system, complete nitro group reduction and dechlorination were achieved. nih.gov Anaerobic bioreactors are particularly effective as a pretreatment step, where nitroaromatic compounds are reduced to less toxic aromatic amines, which are then more easily mineralized in a subsequent aerobic stage. mdpi.com This combined anaerobic-aerobic approach leverages the strengths of different microbial metabolic strategies for efficient and complete contaminant removal. mdpi.comacs.org

Toxicological and Ecotoxicological Implications of 2 Chloro N Methyl 4 Nitroaniline

In Vitro and In Vivo Toxicological Assessments

Toxicological assessments, both within laboratory settings (in vitro) and in living organisms (in vivo), are crucial for understanding the potential hazards of chemical compounds. While specific data for 2-Chloro-N-methyl-4-nitroaniline is scarce, research on its parent compound, 2-Chloro-4-nitroaniline (B86195), provides a foundational understanding of its likely cytotoxic and genotoxic effects.

Cytotoxicity and Cellular Response Studies

Studies on analogues suggest that this compound likely possesses cytotoxic properties. Research on 2-Chloro-4-nitroaniline (2-C-4-NA) has demonstrated its capacity to induce cellular damage.

In vitro investigations on isolated rat hepatocytes exposed to 2-C-4-NA revealed significant toxicity. nih.gov A concentration of 2 mM of the compound led to a statistically significant loss of cell viability after three hours of incubation. nih.gov This was accompanied by evidence of both hepatocellular and microsomal damage, as indicated by substantial changes in the activity of lactate (B86563) dehydrogenase (LDH) and glucose-6-phosphatase (G-6-Pase) enzymes. nih.gov Furthermore, this exposure resulted in a marked depletion of the intracellular glutathione (B108866) (GSH) pool, suggesting the induction of oxidative stress. nih.gov It has been noted that 2-C-4-NA may induce more severe cellular damage than its isomer, 4-chloro-2-nitroaniline (B28928). nih.gov General studies in rats have also confirmed that 2-C-4-NA can cause severe cellular damage. nih.gov

A structurally similar compound, 2-Chloro-6-methyl-4-nitroaniline, has also been reported to exhibit cytotoxic effects in mammalian cells.

Table 1: In Vitro Cytotoxicity of 2-Chloro-4-nitroaniline on Rat Hepatocytes

| Concentration | Exposure Time | Effect | Reference |

|---|---|---|---|

| 2 mM | 3 hours | Significant loss of cellular viability | nih.gov |

| 2 mM | 3 hours | Conspicuous changes in LDH and G-6-Pase activities | nih.gov |

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity assays are designed to detect the potential of chemical substances to damage genetic material (DNA). The available evidence for 2-Chloro-4-nitroaniline (2-C-4-NA), a metabolite of the drug niclosamide, points towards a mutagenic potential. nih.govnih.gov

In the widely used Salmonella typhimurium assay (Ames test), 2-C-4-NA was identified as a bacterial mutagen. nih.govnih.gov However, its mutagenic potency was observed to be lower than that of niclosamide. nih.gov The mutagenicity of many aniline-based compounds has been shown to correlate with the presence and position of nitro groups, with those in the para (position 4) and meta (position 3) positions often conferring the strongest mutagenic activity. nih.gov

Further investigations into the mechanism revealed that the mutagenic activity of 2-C-4-NA in S. typhimurium is dependent on both nitroreduction and O-acetyltransferase-mediated transacetylation. nih.gov This indicates that metabolic activation is a key step in its genotoxic action.

Table 2: Genotoxicity of 2-Chloro-4-nitroaniline

| Assay System | Result | Activation Details | Reference |

|---|

Molecular Mechanisms of Toxicity

The toxicity of nitroaromatic compounds like this compound is often rooted in their metabolic transformation into reactive species that can interact with and damage cellular components.

Interaction with Biological Macromolecules and Molecular Targets

The mechanism of action for nitroaromatic compounds generally involves the reduction of the nitro group to form reactive intermediates. These intermediates are electrophilic and can covalently bind to nucleophilic sites on essential biological macromolecules, such as proteins and nucleic acids (DNA and RNA). industrialchemicals.gov.au This interaction can disrupt their normal function, leading to cellular damage and toxicity.

For the related compound 4-chloro-2-nitroaniline, it is understood that its toxicity is associated with metabolites formed during the reduction of the nitro group, including nitroso- and hydroxylamine (B1172632) derivatives. industrialchemicals.gov.au These metabolites have the potential to interact with biomolecules and nucleic acids, which may cause systemic toxicity and mutagenic effects. industrialchemicals.gov.au While the specific molecular targets for this compound have not been explicitly identified, it is plausible that its toxicity follows a similar pathway of metabolic activation and subsequent interaction with critical cellular macromolecules.

Formation of Reactive Species and Their Biological Impact

The central mechanism for the toxicity of many nitroaromatic compounds is the enzymatic reduction of the nitro group. This process can generate a cascade of reactive species. The metabolism of 4-chloro-2-nitroaniline, for instance, is known to proceed via nitroreductase pathways, yielding reactive nitroso- and hydroxylamine derivatives. industrialchemicals.gov.au

Studies on the biodegradation of 2-Chloro-4-nitroaniline (2-C-4-NA) by Rhodococcus sp. have shown that the first step in its degradation is catalyzed by a flavin-dependent monooxygenase. nih.govplos.org This enzyme mediates the removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol (B108459). nih.govplos.org Such enzymatic reactions inherently involve reactive intermediates. The mutagenicity of 2-C-4-NA is directly linked to this nitroreduction process. nih.gov The formation of these reactive species can lead to oxidative stress, as suggested by the depletion of glutathione observed in cytotoxicity studies, and direct damage to DNA, explaining the observed mutagenicity. nih.govnih.gov

Modulatory Effects on Enzyme Systems (e.g., Tyrosine Kinase, MELK)

There is currently no specific information available in the scientific literature regarding the modulatory effects of this compound on enzyme systems such as tyrosine kinases or maternal embryonic leucine (B10760876) zipper kinase (MELK). Research on the broader class of nitroanilines has occasionally explored interactions with various enzymes, but targeted studies on this specific compound's inhibitory or activatory potential on these particular kinases have not been found. The degradation pathway of the related 2-C-4-NA does involve a flavin-dependent monooxygenase and an aniline (B41778) dioxygenase, indicating interaction with these enzyme systems. nih.govplos.org

Crystallography and Solid State Physics of 2 Chloro N Methyl 4 Nitroaniline and Its Salts

Single-Crystal X-ray Diffraction for Crystal Structure Determination

To date, a definitive single-crystal X-ray diffraction study for 2-Chloro-N-methyl-4-nitroaniline has not been reported in major crystallographic databases. However, the crystal structures of closely related compounds, such as 2-methyl-4-nitroaniline (B30703) and various nitroaniline salts, have been elucidated, providing a strong basis for predicting the structural parameters of this compound.

For instance, the crystal structure of 2-methyl-4-nitroaniline has been determined, and its crystallographic data are available in the Crystallography Open Database crystallography.net.

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | I 1 a 1 (9) |

| a (Å) | 7.6113(5) |

| b (Å) | 11.6304(7) |

| c (Å) | 8.2286(5) |

| α (°) | 90 |

| β (°) | 94.050(2) |

| γ (°) | 90 |

| Cell Volume (ų) | 726.6(8) |

| Z | 4 |

| Temperature (K) | 150(2) |

| Data sourced from the Crystallography Open Database, entry 2011827. crystallography.net |

Based on this data, it is plausible that this compound would also crystallize in a monoclinic or a related low-symmetry system. The presence of the chloro- and N-methyl substituents would undoubtedly alter the unit cell dimensions and molecular packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in crystal engineering, as different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been published, research on the analogous compound 2-chloro-4-nitroaniline (B86195) has revealed the existence of different polymorphic forms, highlighting the potential for such phenomena in this class of molecules.

The study of salts of related compounds like 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline (B18888) demonstrates how crystal engineering principles can be applied to modify crystal packing and intermolecular interactions. The formation of salts with various acids can lead to different hydrogen-bonding networks and supramolecular assemblies . This approach could be systematically applied to this compound to explore and control its solid-state architecture.

Intermolecular Interactions in Crystalline Phases

The crystal packing of nitroaniline derivatives is governed by a variety of intermolecular interactions, with hydrogen bonds and other non-covalent forces playing a pivotal role.

In the solid state, this compound is expected to exhibit a range of hydrogen bonding interactions. The secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors.

Beyond classical hydrogen bonds, weaker non-covalent interactions are crucial in dictating the three-dimensional architecture of these crystals. For nitroaromatic compounds, π-π stacking interactions between the electron-deficient aromatic rings are common.

Hirshfeld Surface Analysis for Quantifying Molecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method allows for the partitioning of crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

For related compounds, Hirshfeld surface analysis has provided detailed insights into the nature of the crystal packing. For example, in the salts of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline, this analysis revealed that besides the prominent N-H···anion hydrogen bonds, the molecules are also connected by C-H···O(NO₂) interactions . In a study of a Schiff base derived from 2-methyl-3-nitroaniline, Hirshfeld analysis showed that the crystal packing was dominated by O⋯H (39%) and H⋯H (21.3%) contacts mdpi.comresearchgate.netachemblock.com.

| Interaction Type | Contribution (%) |

| O···H | 39.0 |

| H···H | 21.3 |

| C···N/N···C | 5.8 |

| C···H/H···C | 5.4 |

| S···H | 5.9 |

| Data adapted from a study on a related Schiff base. mdpi.comresearchgate.netachemblock.com |

A similar analysis of this compound would likely reveal a significant contribution from O···H, Cl···H, and H···H contacts, providing a quantitative measure of the intermolecular forces at play.

Exploration of Electrical and Dielectric Properties in Solid Forms

The electrical and dielectric properties of organic molecular materials are of fundamental importance for their potential use in electronic devices. For nitroaniline derivatives, these properties are closely linked to the molecular dipole moment and the way the molecules are arranged in the crystal lattice.

While direct measurements of the electrical and dielectric properties of solid this compound are not available, studies on related materials offer some insights. For instance, doping nematic liquid crystals with Morpholinium 2-chloro-4-nitrobenzoate, a salt derived from a related chloro-nitroaromatic acid, was found to increase the dielectric anisotropy of the liquid crystal mixture mdpi.com. This effect was attributed to the large dipole moment of the dopant molecule. Density Functional Theory (DFT) calculations on such systems have been used to correlate molecular structure with properties like dipole moment and polarization anisotropy, which in turn influence the dielectric behavior mdpi.com.

Given the polar nature of the N-methyl, chloro, and nitro substituents, this compound is expected to possess a significant molecular dipole moment. The macroscopic electrical and dielectric properties of its solid forms would be highly dependent on the crystal symmetry. If the compound crystallizes in a non-centrosymmetric space group, it could exhibit interesting properties such as piezoelectricity and second-harmonic generation.

Conclusion and Future Research Directions in 2 Chloro N Methyl 4 Nitroaniline Chemistry

Synthesis and Functionalization Advancements for Enhanced Properties

Current synthetic routes to 2-Chloro-N-methyl-4-nitroaniline have been established, notably a two-step process starting from p-nitroaniline, which undergoes acyl chlorination followed by a methylation reaction to yield the final product with high purity and yield. google.com A patented method highlights this process, which is amenable to large-scale production due to its mild reaction conditions and the wide availability of the starting material. google.com

However, future research should aim for even greater efficiency and sustainability. Key research objectives include:

One-Pot Syntheses: Developing a one-pot reaction from a precursor like 2-chloro-4-nitroaniline (B86195) would streamline production, reduce waste, and lower costs. Methodologies used for related aniline (B41778) derivatives, such as those involving diazotization followed by reduction, could inspire new synthetic strategies. google.com

Green Chemistry Approaches: Investigating syntheses that utilize more environmentally benign solvents and reagents is crucial. For instance, exploring aqueous reaction conditions, similar to those used in the preparation of related compounds, could significantly improve the environmental footprint of the synthesis. google.com

Novel Functionalization: Beyond its current use as an intermediate, the this compound core is a prime candidate for further functionalization. The electron-withdrawing nature of the nitro and chloro groups influences the reactivity of the aromatic ring, opening avenues for nucleophilic aromatic substitution or modification of the amino group. epa.gov Future work should focus on developing selective reactions to introduce new functional groups, thereby tuning the molecule's electronic, optical, or biological properties for novel applications.

Table 1: Comparison of Synthetic Routes for this compound and its Precursors This table is interactive. You can sort and filter the data.

| Starting Material | Product | Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| p-Nitroaniline | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | 1. Chloroacetic agent (Acyl chlorination) 2. Methylating agent (e.g., Dimethyl sulfate) | Brand new route, thorough reaction, mild conditions, high yield (>90%) | google.com |

| 4-Nitroaniline (B120555) | 2-Chloro-4-nitroaniline | Chlorination in HCl or HNO3 | Intermediate step for more complex derivatives | prepchem.com |

| 3,4-Dichloronitrobenzene (B32671) | 2-Chloro-4-nitroaniline | Aminolysis with liquid ammonia, CuCl, Tetrabutylammonium (B224687) bromide | Utilizes a different common precursor | chemicalbook.com |

| 2-Methyl-4-nitroaniline (B30703) | 2-Chloro-4-nitro-6-methylaniline | Chlorinating agent (e.g., t-butylhypochlorite) in a neutral solvent | Demonstrates chlorination on a substituted aniline ring | googleapis.com |

Deeper Elucidation of Biological and Environmental Transformation Pathways

The environmental fate of nitroaromatic compounds is of significant concern. While direct studies on this compound are scarce, extensive research on its close analog, 2-chloro-4-nitroaniline (2-C-4-NA), provides a critical foundation and highlights key areas for future investigation. nih.govnih.gov

Aerobic degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 has been shown to proceed via the formation of novel intermediates, initiated by a flavin-dependent monooxygenase that removes the nitro group. nih.govplos.org In contrast, anaerobic degradation by consortia including Geobacter sp. and Thauera aromatica demonstrates different pathways, involving either initial reduction of the nitro group to an amine followed by dechlorination, or dechlorination prior to nitro group removal. nih.gov

Future research must address how the N-methyl group influences these degradation pathways.

Metabolic Pathway Identification: It is crucial to determine the aerobic and anaerobic metabolites of this compound. The N-methyl group could alter enzyme recognition and lead to entirely different breakdown products compared to its non-methylated counterpart.

Enzyme Characterization: Identifying the specific enzymes (e.g., monooxygenases, dioxygenases, reductases) responsible for the initial steps of degradation is essential. nih.govplos.org This knowledge is fundamental for developing bioremediation strategies for environments potentially contaminated with this compound or its derivatives.

Comparative Studies: Direct comparative studies on the biodegradation rates and pathways of N-methylated and non-methylated chloro-nitroanilines would provide invaluable insight into structure-degradability relationships.

Table 2: Known Transformation Intermediates of 2-Chloro-4-nitroaniline (Analog Compound) This table is interactive. You can sort and filter the data.

| Degradation Condition | Organism(s) | Key Intermediates | Enzymatic Step | Reference |

|---|---|---|---|---|

| Aerobic | Rhodococcus sp. strain MB-P1 | 4-amino-3-chlorophenol (B108459) (4-A-3-CP) | Flavin-dependent monooxygenase | nih.govplos.org |

| Aerobic | Rhodococcus sp. strain MB-P1 | 6-chlorohydroxyquinol (6-CHQ) | Aniline dioxygenase | nih.govplos.org |

| Anaerobic | Geobacter sp. KT7 | Transformation of nitro to amino group, then dechlorination | Not specified | nih.gov |

| Anaerobic | Thauera aromatica KT9 | Dechlorination, then removal of nitro group | Not specified | nih.gov |

Rational Design of Derivatives for Targeted Applications

The true potential of this compound likely lies in its use as a scaffold for designing novel molecules with specific functions. By systematically modifying its structure, derivatives can be tailored for applications in materials science, pharmaceuticals, and agrochemicals.